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molecular formula C12H14O3S B8502924 Methyl 5-phenylthio-3-oxo-pentanoate CAS No. 51849-20-8

Methyl 5-phenylthio-3-oxo-pentanoate

Cat. No. B8502924
M. Wt: 238.30 g/mol
InChI Key: LQQVPQYWELNQJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06131226

Procedure details

To a suspension of NaH (60%) (815 mg, 20.39 mmol) in THF-HMPA (20 ml, 5 ml) was added methylacetoacetate (2.0 g, 18.5 mmol) in THF (5 ml) at 0° C. The mixture was stirred for 10 min. at 0° C. under nitrogen atmosphere. BuLi (12.3 ml, 20.39 mmol) was dropwise added and the red mixture was stirred for 15 min. at 0° C. Then a solution of chlorothioanisole (2.7 ml, 20.39 mmol) in THF (5 ml) was added to the mixture at 0° C. The mixture was stirred for 1 h at -5° C. The mixture was quenched with H2O, then extracted with AcOEt (100 ml×2). AcOEt layer was washed with H2O (10 ml×2) and brine (10 ml), then dried over MgSO4 and evaporated. The residue was purified by a silica gel column chromatography (150 g, hexane :AcOEt=6:1) to give a colorless oil (1.0 g, 22.7%).
Name
Quantity
815 mg
Type
reactant
Reaction Step One
Name
THF HMPA
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
12.3 mL
Type
reactant
Reaction Step Three
Quantity
2.7 mL
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Yield
22.7%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[CH3:3][O:4][C:5](=[O:10])[CH2:6][C:7]([CH3:9])=[O:8].[Li]CCCC.Cl[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[S:23][CH3:24]>C1COCC1.CN(P(N(C)C)(N(C)C)=O)C.C1COCC1>[C:18]1([S:23][CH2:24][CH2:9][C:7](=[O:8])[CH2:6][C:5]([O:4][CH3:3])=[O:10])[CH:19]=[CH:20][CH:21]=[CH:22][CH:17]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
815 mg
Type
reactant
Smiles
[H-].[Na+]
Name
THF HMPA
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1.CN(C)P(=O)(N(C)C)N(C)C
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
COC(CC(=O)C)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
12.3 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
2.7 mL
Type
reactant
Smiles
ClC1=C(C=CC=C1)SC
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred for 10 min. at 0° C. under nitrogen atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the red mixture was stirred for 15 min. at 0° C
Duration
15 min
STIRRING
Type
STIRRING
Details
The mixture was stirred for 1 h at -5° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The mixture was quenched with H2O
EXTRACTION
Type
EXTRACTION
Details
extracted with AcOEt (100 ml×2)
WASH
Type
WASH
Details
AcOEt layer was washed with H2O (10 ml×2) and brine (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by a silica gel column chromatography (150 g, hexane :AcOEt=6:1)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C1(=CC=CC=C1)SCCC(CC(=O)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1 g
YIELD: PERCENTYIELD 22.7%
YIELD: CALCULATEDPERCENTYIELD 22.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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